无水土霉素盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

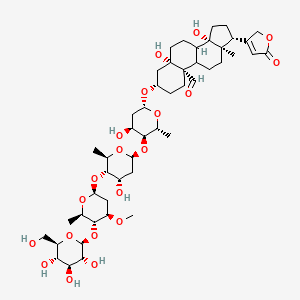

无水氯四环素 (盐酸盐) 是四环素类抗生素的衍生物。它是由氯四环素酸性降解形成的,并以其作为四环素破坏酶的竞争性抑制剂而闻名。 该化合物是四环素家族的生物合成前体,由于其独特的性质,它被用于各种科学研究应用 .

科学研究应用

无水氯四环素 (盐酸盐) 由于其独特的性质,被广泛用于科学研究:

化学: 它作为合成其他四环素衍生物的前体,并用于各种化学反应中,以研究四环素在不同条件下的行为。

生物学: 该化合物用于基因表达研究,特别是在真核细胞中的四环素控制基因表达系统中。

医学: 尽管它在直接治疗应用中有限,但它被用于研究以了解抗生素耐药机制和新型抗生素的开发。

作用机制

无水氯四环素 (盐酸盐) 通过抑制四环素破坏酶来发挥作用。这些酶负责降解四环素类抗生素。通过抑制这些酶,无水氯四环素有助于维持四环素类抗生素的疗效。 该化合物与细菌核糖体结合,阻止氨基酸添加到肽链中,从而抑制蛋白质合成和细菌生长 .

类似化合物:

氯四环素: 无水氯四环素的母体化合物。

四环素: 四环素家族的另一个成员,具有类似的抗生素特性。

多西环素: 四环素的衍生物,具有更广泛的活性谱。

米诺环素: 以其增强的脂溶性和更好的组织渗透而闻名.

独特性: 无水氯四环素 (盐酸盐) 作为降解产物及其对四环素破坏酶的特定抑制作用而独一无二。 与其他四环素不同,它在直接抗生素活性方面有限,但在研究抗生素耐药机制和基因表达的研究应用中很有价值 .

生化分析

Biochemical Properties

Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Cellular Effects

Anhydro Chlortetracycline Hydrochloride, as a derivative of chlortetracycline, may share similar cellular effects. Chlortetracycline can inhibit bone and tooth mineralization in growing and unborn animals, and color their teeth yellow or brown . It can also impair liver and kidney function . Allergic reactions are rare .

Molecular Mechanism

The molecular mechanism of action of Anhydro Chlortetracycline Hydrochloride is similar to that of other tetracyclines. It competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Dosage Effects in Animal Models

Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high .

Metabolic Pathways

Chlortetracycline, from which Anhydro Chlortetracycline Hydrochloride is derived, is metabolized in the gastrointestinal tract and liver .

Transport and Distribution

It is known that tetracyclines, including chlortetracycline, form poorly soluble chelates with bivalent and trivalent cations, particularly calcium, magnesium, aluminum, and iron .

Subcellular Localization

It is known that tetracyclines, including chlortetracycline, can accumulate in various cellular compartments due to their ability to form chelates with metal ions .

准备方法

合成路线和反应条件: 无水氯四环素 (盐酸盐) 可以通过氯四环素的酸性降解来合成。该过程涉及在受控条件下用盐酸处理氯四环素。 反应通常在低 pH 值下进行,导致形成无水氯四环素作为降解产物 .

工业生产方法: 在工业环境中,无水氯四环素 (盐酸盐) 的生产遵循类似的合成路线,但规模更大。 该过程涉及使用高效液相色谱 (HPLC) 和超高效液相色谱 (UHPLC) 方法来确保最终产品的纯度和质量 .

化学反应分析

反应类型: 无水氯四环素 (盐酸盐) 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 还原反应也可能发生,改变化合物的化学结构。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能导致形成羟基化衍生物,而还原可能导致形成还原类似物 .

相似化合物的比较

Chlortetracycline: The parent compound from which anhydrochlortetracycline is derived.

Tetracycline: Another member of the tetracycline family with similar antibiotic properties.

Doxycycline: A derivative of tetracycline with a broader spectrum of activity.

Minocycline: Known for its enhanced lipid solubility and better tissue penetration.

Uniqueness: Anhydrochlortetracycline (hydrochloride) is unique due to its role as a degradation product and its specific inhibitory action on tetracycline destructase enzymes. Unlike other tetracyclines, it has limited direct antibiotic activity but is valuable in research applications for studying the mechanisms of antibiotic resistance and gene expression .

属性

IUPAC Name |

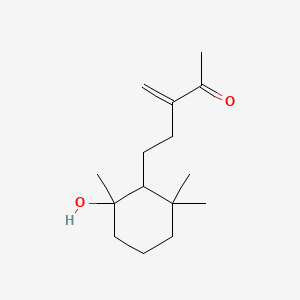

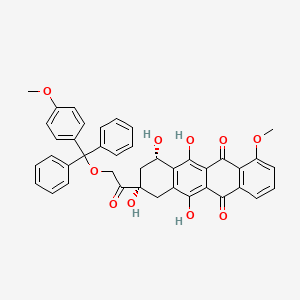

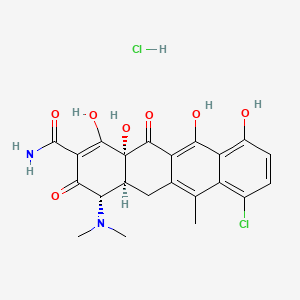

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGAAFMBTIWTEU-DTTSPEASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Cl2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716136 |

Source

|

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65490-24-6 |

Source

|

| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。